Xylotubercidin

Antiviral Research Herpes Simplex Virus Nucleoside Analog

Xylotubercidin is a differentiated pyrrolo[2,3‑d]pyrimidine nucleoside antibiotic for antiviral R&D. Its β‑D‑xylofuranosyl configuration, distinct from the ribosyl tubercidin, delivers retained potency against thymidine‑kinase‑deficient HSV‑2 strains (MIC₅₀ 0.4–0.7 µg/mL) where Acyclovir fails. In systemic HSV‑2 mouse models, it provides significant survival benefit at 10–50 mg/kg, unlike Acyclovir up to 250 mg/kg. Ideal as a mechanism‑probing tool compound, positive control, and benchmark for topical dermatological antiviral formulations at 0.25–1% without local toxicity.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 64526-29-0
Cat. No. B1683428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylotubercidin
CAS64526-29-0
SynonymsXylotubercidin;  BRN 0759708;  BRN-0759708;  BRN0759708.
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7+,8-,11-/m1/s1
InChIKeyHDZZVAMISRMYHH-FBSDJGSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xylotubercidin (CAS 64526-29-0) Procurement Guide: Pyrrolo[2,3‑d]pyrimidine Nucleoside for Antiviral and Antiproliferative Research


Xylotubercidin is a xylosyl analog of tubercidin (7-deazaadenosine), belonging to the pyrrolo[2,3‑d]pyrimidine nucleoside antibiotic class [1]. This compound features a β‑D‑xylofuranosyl sugar moiety attached to the 7‑deazaadenine heterocycle, distinguishing it from the ribosyl configuration of its parent, tubercidin, and from the C‑5 substituted analogs toyocamycin and sangivamycin [2]. First characterized in the context of anti‑HSV‑2 screening, xylotubercidin has demonstrated a differentiated antiviral profile characterized by enhanced selectivity and retained activity against thymidine‑kinase‑deficient viral strains, while exhibiting moderate antiproliferative effects in leukemia models [3]. Its mechanism appears distinct from acyclovir, positioning it as a tool compound for probing alternative antiviral pathways and for comparative structure–activity studies within the pyrrolopyrimidine nucleoside family [4].

Why Generic Pyrrolopyrimidine Nucleosides Cannot Substitute for Xylotubercidin (CAS 64526-29-0)


Substitution of xylotubercidin with tubercidin, toyocamycin, sangivamycin, or acyclovir in antiviral or antiproliferative applications is not functionally equivalent. Xylotubercidin exhibits a unique combination of in vitro potency, selectivity index, and in vivo efficacy that differs markedly from these comparators [1]. For example, tubercidin demonstrates high cytotoxicity (MTC 0.4 µg/mL) that limits its therapeutic window, while toyocamycin and sangivamycin show improved antiviral potency but cause severe local toxicity even at low topical concentrations [2]. Acyclovir, the standard of care for HSV‑2, lacks efficacy in systemic HSV‑2 mouse models at doses up to 250 mg/kg, whereas xylotubercidin provides significant survival benefit at 10–50 mg/kg [3]. The xylosyl modification of the 7‑deazaadenine scaffold directly influences the compound's pharmacokinetic and toxicological profile, making simple interchange with other nucleoside analogs invalid without rigorous re‑validation of activity and safety endpoints [4].

Quantitative Differentiation of Xylotubercidin (CAS 64526-29-0) Versus Comparator Nucleosides


HSV‑2 Antiviral Potency: Xylotubercidin Matches Sangivamycin While Surpassing Tubercidin

In primary rabbit kidney (PRK) cell cultures, xylotubercidin inhibited HSV‑2 (strain G) with a MIC₅₀ of 0.07 µg/mL, matching sangivamycin (0.07 µg/mL) and surpassing tubercidin (0.1 µg/mL), while toyocamycin was slightly more potent at 0.04 µg/mL [1]. The 50% virus‑induced cytopathogenicity reduction was measured in parallel with cytotoxicity assessments (minimum toxic concentration, MTC) [2].

Antiviral Research Herpes Simplex Virus Nucleoside Analog

Selectivity Index (MTC/MIC₅₀): Xylotubercidin Demonstrates a ~35‑Fold Advantage Over Tubercidin

Selectivity indices (SI) calculated as MTC/MIC₅₀ reveal that xylotubercidin possesses a markedly improved therapeutic margin compared to tubercidin. Xylotubercidin's MTC of 10 µg/mL yields an SI of approximately 143, whereas tubercidin's MTC of 0.4 µg/mL results in an SI of only 4 [1]. Toyocamycin and sangivamycin, despite similar or lower MIC₅₀ values, exhibit MTCs of 0.04 and 1 µg/mL, respectively, corresponding to SIs of ~1 and ~14 [2]. This difference reflects reduced host‑cell toxicity for the xylosyl analog.

Antiviral Selectivity Therapeutic Window Cytotoxicity

In Vivo Efficacy in Systemic HSV‑2 Infection: Xylotubercidin Active Where Acyclovir Fails

In a systemic HSV‑2 infection model in NMRI mice, intraperitoneal administration of xylotubercidin at 10–50 mg/kg/day produced a significant reduction in mortality, whereas acyclovir provided no protection even at 250 mg/kg/day [1]. The experiment involved intraperitoneal HSV‑2 challenge followed by daily treatment; survival was the primary endpoint [2].

In Vivo Efficacy Animal Model Systemic Antiviral

Topical Efficacy in Cutaneous HSV‑2: Xylotubercidin at 0.25–1% Equals or Exceeds Acyclovir at 5–10%

In a hairless mouse model of intracutaneous HSV‑2 infection, topical application of xylotubercidin at 0.25%, 0.5%, or 1% in DMSO suppressed lesion development and increased survival to 80–100%, while acyclovir required 5% or 10% concentrations to achieve 60–90% survival [1]. Tubercidin, toyocamycin, and sangivamycin also showed efficacy but induced local erythema and crust formation at their effective concentrations (0.1–0.25%), and toyocamycin/sangivamycin were lethal at 0.25% [2].

Topical Antiviral Cutaneous HSV Dose‑Response

Activity Against Thymidine Kinase‑Deficient HSV‑1: Retention of Potency Contrasts with Acyclovir

Xylotubercidin retains antiviral activity against thymidine kinase‑deficient (TK⁻) HSV‑1 strains, with MIC₅₀ values ranging from 0.4 to 0.7 µg/mL, whereas acyclovir is known to be inactive against such mutants [1]. The tested TK⁻ strains included B2006, C1(101), and VMW‑1837, all in PRK cells [2].

Drug Resistance TK‑Deficient HSV Mechanism of Action

Antiproliferative Activity in L1210 Leukemia: Reduced Cytotoxicity Relative to Tubercidin but Comparable to Ara‑A

In cultured L1210 mouse leukemia cells, xylotubercidin exhibited cytotoxicity that was less than that of tubercidin but comparable to the combination of arabinosyladenine (ara‑A) plus 2'‑deoxycoformycin [1]. Tubercidin and 3'‑deoxyadenosine/xylosyladenine (with 2'‑deoxycoformycin) were the most potent agents [2].

Cytotoxicity Leukemia Antiproliferative

Recommended Research Applications for Xylotubercidin (CAS 64526-29-0) Based on Verified Differential Evidence


Antiviral Screening of TK‑Independent Mechanisms Against HSV‑2

Use xylotubercidin as a tool compound in antiviral assays targeting HSV‑2, particularly when investigating mechanisms that bypass viral thymidine kinase. The compound's retained activity against TK‑deficient strains (MIC₅₀ 0.4–0.7 µg/mL) and its superiority over acyclovir in systemic HSV‑2 mouse models make it an ideal positive control or lead candidate for programs seeking alternatives to nucleoside analogs that require viral TK for activation [1].

Structure–Activity Relationship (SAR) Studies of Pyrrolo[2,3‑d]pyrimidine Nucleosides

Incorporate xylotubercidin into SAR panels to evaluate the impact of sugar configuration (xylosyl vs. ribosyl) on antiviral potency, selectivity, and cytotoxicity. Direct comparative data with tubercidin, toyocamycin, and sangivamycin in PRK cells provide a well‑characterized reference for understanding how C‑5 substitution and sugar modification modulate biological activity [2].

Topical Antiviral Formulation Development for Cutaneous HSV‑2 Models

Employ xylotubercidin in preclinical studies of topical HSV‑2 treatments, leveraging its demonstrated efficacy at 0.25–1% concentrations with no local toxicity in hairless mice. The compound's performance at 20‑fold lower concentrations than acyclovir positions it as a benchmark for evaluating new topical formulations or for validating alternative delivery systems in dermatological antiviral research [3].

Antiproliferative Profiling in Leukemia Cell Lines with Reduced Cytotoxicity

Utilize xylotubercidin in L1210 leukemia cell‑based assays where tubercidin's high cytotoxicity precludes meaningful dose‑response analysis. Xylotubercidin offers an intermediate activity profile comparable to ara‑A combinations, enabling studies of nucleoside analog uptake, metabolism, and antiproliferative mechanisms without excessive host‑cell toxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xylotubercidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.